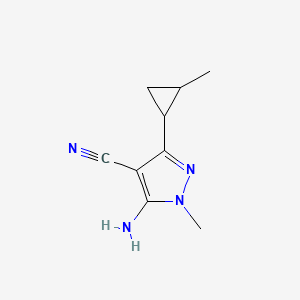
5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, a cyclopropyl group, and a carbonitrile group attached to the pyrazole ring. These structural features may impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Addition of the methyl group: Methylation reactions using methylating agents such as methyl iodide.
Incorporation of the cyclopropyl group: Cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the carbonitrile group: Cyanation reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the carbonitrile group to an amine or other reduced forms.
Substitution: The amino and methyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxo-pyrazoles.
Reduction products: Amino derivatives.
Substitution products: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to impart specific characteristics.
Wirkmechanismus
The mechanism of action of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. As a receptor ligand, it may interact with receptor sites, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile: Lacks the amino group.
5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Lacks the cyclopropyl group.
5-amino-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group.
Uniqueness
The presence of both the amino group and the cyclopropyl group in 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile may confer unique chemical reactivity and biological activity compared to its analogs. This structural uniqueness could make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1184914-28-0 |
|---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
5-amino-1-methyl-3-(2-methylcyclopropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-5-3-6(5)8-7(4-10)9(11)13(2)12-8/h5-6H,3,11H2,1-2H3 |
InChI-Schlüssel |
IZIPPIRYIOLQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=NN(C(=C2C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)

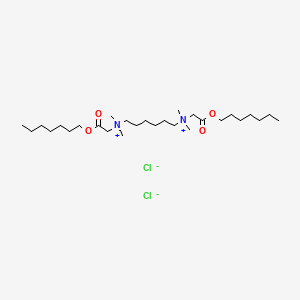

![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
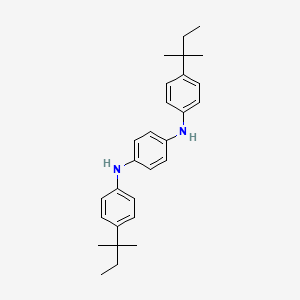
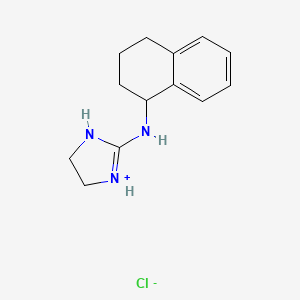
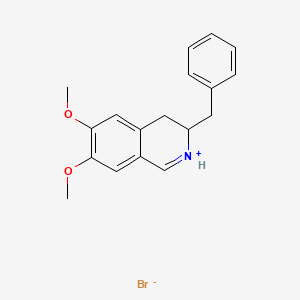



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)

